molecular formula C16H16N2S B13867398 3-benzyl-2-methylsulfanyl-4H-quinazoline

3-benzyl-2-methylsulfanyl-4H-quinazoline

Cat. No.: B13867398
M. Wt: 268.4 g/mol
InChI Key: NKEQIMYUSMBDNN-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylsulfanyl-4H-quinazoline is a functionalized quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline scaffolds are recognized as privileged structures in pharmacology, known for their wide spectrum of biological activities . The specific substitution pattern on this compound is critical to its research value. The 2-methylsulfanyl (2-SCH3) group is a key functional moiety that can serve as a point for further chemical derivatization, while the N-3 benzyl substitution is a common feature in many biologically active quinazolinones . This compound is primarily utilized in investigative programs aimed at developing novel therapeutic agents. Research into analogous quinazoline derivatives has demonstrated potent antimicrobial effects, particularly against Gram-positive bacterial strains, and anticancer properties through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase . The structural features of this compound suggest potential as a valuable intermediate for the synthesis of a diverse library of molecules for structure-activity relationship (SAR) studies . Its applications extend to use in metal-catalyzed cross-coupling reactions and as a core scaffold for the design of enzyme inhibitors . WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-benzyl-2-methylsulfanyl-4H-quinazoline

InChI

InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

NKEQIMYUSMBDNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via 2-Mercapto-3-benzylquinazolin-4(3H)-one Intermediates

A well-documented approach involves:

  • Formation of 2-mercaptoquinazolin-4(3H)-one :
    Starting from substituted anthranilic acid or 2-aminobenzamide, reaction with benzyl isothiocyanate in the presence of triethylamine in ethanol yields 2-mercapto-3-benzylquinazolin-4(3H)-one intermediates.

  • Methylation of the mercapto group :
    The thiol group at position 2 is methylated using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate in acetone or DMF, yielding the 2-methylsulfanyl derivative.

  • Purification and characterization :
    The products are purified by column chromatography and characterized by IR, NMR, and mass spectrometry to confirm the presence of the methylsulfanyl and benzyl substituents.

Reaction Scheme Summary:

Step Reactants Conditions Product Yield (%)
1 2-Aminobenzamide + Benzyl isothiocyanate + Et3N Reflux in ethanol, room temp 2-Mercapto-3-benzylquinazolin-4(3H)-one 38–97
2 2-Mercapto derivative + Methyl iodide + K2CO3 Boiling acetone or DMF This compound 70–90 (typical)

Alternative Cyclization and Alkylation Routes

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of 2-mercapto-3-benzylquinazolin-4(3H)-one 2-Aminobenzamide + Benzyl isothiocyanate + Et3N in ethanol Room temperature Several hours 38–97 Triethylamine base; ethanol solvent
Methylation of thiol group Methyl iodide + K2CO3 in acetone or DMF Reflux/boiling Few hours 70–90 Alkylation to form methylsulfanyl group
Cyclization of o-chlorobenzoyl chloride with 2-methylquinazolin-4(3H)-one o-Chlorobenzoyl chloride + 2-methylquinazolin-4(3H)-one in dry THF Reflux or heating 2 hours Moderate May require triethylamine to accelerate
Copper(I)-catalyzed azide-alkyne cycloaddition CuSO4 + sodium ascorbate + azide + alkyne Room temp to 100 °C 24 hours 60–80 For triazole-linked quinazolines

Summary and Recommendations

  • The most direct and efficient method to prepare this compound is via the synthesis of the 2-mercapto-3-benzylquinazolin-4(3H)-one intermediate followed by methylation of the thiol group.
  • Reaction conditions are generally mild, using ethanol as solvent and triethylamine as base for the initial step, and acetone or DMF with potassium carbonate for methylation.
  • Purification typically involves column chromatography, and yields are generally good to excellent (38–97% for intermediate formation, 70–90% for methylation).
  • Alternative methods involving cyclization of substituted quinazolinones or click chemistry can be considered for derivative synthesis but are less direct for this specific compound.
  • Oxidant-free and copper-catalyzed methods offer greener alternatives but require further adaptation for this compound.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl group in the target compound enhances aromatic interactions, while methylsulfanyl introduces moderate electron-withdrawing effects. Fused ring systems (e.g., benzo[g]quinazolinone in ) reduce molecular flexibility and may limit bioavailability compared to simpler quinazolines .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for the target compound) reduces reaction times and improves yields compared to traditional methods, as demonstrated in the preparation of 4-chloro-2-styrylquinazolines .

Molecular Weight and Lipophilicity :

  • The target compound (266.36 g/mol) occupies a mid-range molecular weight, balancing solubility and membrane permeability. The compound from (466.98 g/mol) has higher lipophilicity due to chloro and methoxy groups, which may impact pharmacokinetics .

Q & A

Q. Q1. What are the standard synthetic routes for 3-benzyl-2-methylsulfanyl-4H-quinazoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with benzylamine and methylsulfanyl-containing reagents. A common protocol includes:

  • Step 1: Reacting 2-aminobenzoic acid with benzyl isothiocyanate under reflux in ethanol to form a thiourea intermediate .
  • Step 2: Cyclization using a dehydrating agent (e.g., POCl₃) to yield the quinazoline core. Methylsulfanyl groups are introduced via nucleophilic substitution .
  • Optimization: Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) improves yield. Catalysts like FeCl₃ (1–5 mol%) enhance regioselectivity .

Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, with ORTEP-3 generating graphical representations of bond angles and torsion .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.5 ppm (S–CH₃) .
    • Mass spectrometry (ESI-MS): Molecular ion peaks at m/z 297.1 [M+H]⁺ confirm molecular weight .
  • Elemental analysis: C, H, N, S percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug-target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the methylsulfanyl group (LUMO = −1.8 eV) is a nucleophilic hotspot .
  • Molecular docking (AutoDock Vina): Simulates binding affinities with enzymes (e.g., DHFR). A docking score < −7.0 kcal/mol suggests strong inhibition .
  • Validation: Compare computational results with experimental IC₅₀ values from enzymatic assays .

Q. Q4. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Source analysis: Check assay conditions (e.g., cell lines, ATP concentrations). For example, IC₅₀ for tubulin inhibition ranges from 2.5–8.0 µM depending on ATP levels .
  • Structural analogs: Compare activity of 3-benzyl derivatives with 3-(3-methoxyphenyl) variants to identify substituent effects .
  • Statistical rigor: Use ANOVA to assess significance (p < 0.05) and report standard deviations across triplicate experiments .

Q. Q5. How are reaction intermediates and by-products identified during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS: Monitors reaction progress in real-time. For example, intermediates like thiourea adducts (m/z 210.1) are detectable at 5–10 min retention times .
  • TLC optimization: Use silica gel GF₂₅₄ plates with chloroform:methanol (9:1) to isolate by-products (Rf = 0.3–0.5) .
  • Scale-up adjustments: Reduce exothermic side reactions by slow reagent addition (<1 mL/min) and cooling (0–5°C) .

Critical Analysis of Methodological Limitations

  • Crystallography: SHELX struggles with low-resolution data (<1.0 Å), requiring complementary techniques like PXRD .
  • DFT predictions: Overestimate binding energies by 10–15% compared to experimental data, necessitating hybrid QM/MM approaches .
  • Biological assays: Variability in cell permeability (e.g., logP = 2.1 vs. 3.5) can skew IC₅₀ values; use standardized protocols (e.g., NIH/3T3 cells) .

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